molecular formula C28H28N4O2 B12012016 N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12012016
M. Wt: 452.5 g/mol
InChI Key: KMEVMURBSIXTSA-STBIYBPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-isopropylphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both isopropyl and methylbenzyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H28N4O2/c1-19(2)23-10-8-21(9-11-23)17-29-32-28(33)27-16-26(30-31-27)24-12-14-25(15-13-24)34-18-22-6-4-20(3)5-7-22/h4-17,19H,18H2,1-3H3,(H,30,31)(H,32,33)/b29-17+

InChI Key

KMEVMURBSIXTSA-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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